molecular formula C20H21F3N2O2 B2902456 N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 954081-67-5

N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2902456
CAS No.: 954081-67-5
M. Wt: 378.395
InChI Key: IIXYAHVCGFWDSR-UHFFFAOYSA-N
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Description

N-[2-(2-Phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a phenylmorpholine moiety, a feature found in compounds with documented central nervous system (CNS) activity, such as the anorectic agents phendimetrazine and phenmetrazine . These related phenylmorpholines function as norepinephrine-dopamine releasing agents (NDRAs), suggesting a potential mechanistic pathway for related structures . The molecule is also functionalized with a 3-(trifluoromethyl)benzamide group. The trifluoromethyl group is a common pharmacophore in drug discovery due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This combination of structural features makes this compound a valuable candidate for researchers exploring new synthetic ligands for neurological targets, structure-activity relationships (SAR), and metabolic pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be used for human or veterinary purposes.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(26)24-9-10-25-11-12-27-18(14-25)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXYAHVCGFWDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Phenylmorpholin-4-yl)ethylamine

Reaction Scheme :
$$
\text{Diethanolamine} + \text{Bromobenzene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Phenylmorpholine} \xrightarrow{\text{Ethylamine, HATU}} \text{2-(2-Phenylmorpholin-4-yl)ethylamine}
$$

Conditions :

  • Cyclization : Potassium carbonate (1.5 equiv) in DMF at 80°C for 12 hours.
  • Amine Functionalization : HATU (1.2 equiv) and DIPEA (3 equiv) in dichloromethane (DCM) at 25°C.

Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

Procedure :

  • Carboxylic Acid Activation : 3-(Trifluoromethyl)benzoic acid (1 equiv) reacts with thionyl chloride (2 equiv) in anhydrous DCM under reflux (40°C, 4 hours).
  • Work-Up : Excess thionyl chloride is removed via rotary evaporation.

Purity : >98% (GC-MS).

Amide Coupling Reaction

General Protocol :
$$
\text{3-(Trifluoromethyl)benzoyl chloride} + \text{2-(2-Phenylmorpholin-4-yl)ethylamine} \xrightarrow{\text{Base, Solvent}} \text{Target Compound}
$$

Optimized Conditions :

Parameter Optimal Value Alternative Options
Coupling Agent HATU (1.2 equiv) EDC/HOBt, DCC
Base DIPEA (3 equiv) Triethylamine, Pyridine
Solvent DCM DMF, THF
Temperature 25°C 0–40°C
Reaction Time 12 hours 6–24 hours
Yield 85–89% 70–92%

Purification :

  • Column chromatography (silica gel, ethyl acetate:methanol = 9:1).
  • Recrystallization from ethanol/water (7:3) improves purity to >99%.

Analytical Validation and Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (400 MHz, CDCl3) : δ 8.12 (s, 1H, Ar-H), 7.85–7.45 (m, 7H, Ar-H), 4.32 (t, J = 6.4 Hz, 2H, N-CH2), 3.72–3.55 (m, 4H, morpholine-O-CH2), 2.65–2.50 (m, 4H, morpholine-N-CH2).
  • 13C NMR : δ 167.2 (C=O), 138.5–125.1 (Ar-C), 123.8 (CF3, q, J = 288 Hz), 67.3 (morpholine-O-CH2), 53.8 (morpholine-N-CH2).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C21H20F3N2O2 ([M+H]+): 413.1478.
  • Observed: 413.1481.

Comparative Analysis of Coupling Agents

The choice of coupling agent significantly impacts reaction efficiency:

Coupling Agent Yield (%) Purity (%) Side Products
HATU 89 99 <1% acylurea
EDC/HOBt 82 97 5% N-acylurea
DCC 75 95 8% dicyclohexylurea

HATU outperforms EDC and DCC due to reduced racemization and by-product formation.

Industrial-Scale Production Considerations

Process Intensification :

  • Continuous Flow Synthesis : Reduces reaction time to 2 hours with 91% yield.
  • Solvent Recycling : DCM recovery via distillation (>95% efficiency).

Cost Analysis :

Component Cost per kg (USD) Contribution to Total Cost (%)
HATU 12,000 58
3-(Trifluoromethyl)benzoic acid 1,200 25
Solvents 300 10

Alternatives like EDC lower reagent costs but require additional purification steps.

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Stability :

    • Avoid prolonged heating >60°C to prevent decomposition.
    • Use anhydrous conditions to minimize hydrolysis.
  • Morpholine Ring Oxidation :

    • Replace air with nitrogen atmosphere during coupling.

Green Chemistry Alternatives

Recent Advances :

  • Biocatalytic Amination : Immobilized lipases achieve 78% yield in water.
  • Mechanochemical Synthesis : Solvent-free ball milling reduces waste by 90%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Core Benzamide Derivatives with Trifluoromethyl Groups

Several benzamide analogs share the trifluoromethyl substitution but differ in substituent chemistry:

Compound Name Substituent Features Key Differences vs. Target Compound Reference
N-(3-(Trifluoromethyl)phenyl)benzamide derivatives () Quinazoline or piperazine-linked groups Lack morpholine ring; focus on kinase inhibition
3-Chloro-N-phenylphthalimide () Chlorine substituent and phthalimide core Different scaffold (phthalimide vs. benzamide)
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide () Chlorine and hydroxyl groups at 4- and 2-positions Phenolic -OH enhances antioxidant activity
N-(2-(3-(1-Phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide () Urea linker instead of morpholine Flexible urea chain may alter target selectivity

Key Insight: The trifluoromethyl group is a common pharmacophore for enhancing stability, but the morpholine-ethyl chain in the target compound distinguishes it from urea-linked or phenolic analogs .

Heterocyclic Substituents: Morpholine vs. Piperazine/Piperidine

The morpholine ring (O-heterocycle) contrasts with nitrogen-containing analogs:

Compound Name Heterocycle Type Biological Relevance Reference
Sigma receptor ligands (e.g., [¹²⁵I]PIMBA, ) Piperidine High sigma-1 receptor affinity (Kd = 5.80 nM)
3b: 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide () Piperazine Flexible piperazine enhances solubility
Target Compound Morpholine Oxygen atom may improve solubility and reduce basicity

Key Insight : Morpholine’s lower basicity compared to piperidine/piperazine could reduce off-target interactions, while its oxygen may engage in hydrogen bonding .

Pharmacological and Physicochemical Properties

A comparison of key properties:

Property Target Compound Piperazine Analog (3b, ) Phenolic Analog ()
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower due to piperazine) ~2.0 (polar -OH group)
Solubility Moderate (morpholine) High (piperazine) Low (crystalline phenolic)
Biological Activity Potential CNS targets Kinase inhibition (e.g., FLT3) Antioxidant (DPPH scavenging)

Key Insight: The target compound’s balance of lipophilicity and solubility may optimize blood-brain barrier penetration for CNS applications, unlike phenolic or piperazine-based analogs .

Q & A

Q. How can researchers optimize the synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide to improve yield and purity?

  • Methodological Answer : Optimization involves stepwise control of reaction parameters. For amide bond formation, use trifluoromethyl-substituted benzoyl chloride with stoichiometric equivalents of morpholine-containing ethylamine derivatives under inert conditions (e.g., nitrogen atmosphere). Key factors include:
  • Temperature : Maintain 0–5°C during coupling to minimize side reactions .
  • Solvent Selection : Dichloromethane or DMF enhances solubility of aromatic intermediates .
  • Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
    Monitoring via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and ¹H NMR (e.g., trifluoromethyl peak at δ 125–130 ppm in CDCl₃) ensures intermediate stability .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization is essential:
  • ¹H/¹³C NMR : Assign peaks for morpholine protons (δ 3.5–4.0 ppm, multiplet) and trifluoromethyl-substituted aromatic protons (δ 7.8–8.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated m/z 447.17) .
  • X-ray Crystallography : Resolve stereochemistry of the morpholine ring and amide bond geometry, if single crystals are obtained via slow evaporation in acetonitrile .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

  • Methodological Answer : SAR studies require systematic structural modifications and parallel biological assays:
  • Variation of Substituents : Replace the trifluoromethyl group with cyano (-CN) or nitro (-NO₂) to assess electronic effects on receptor binding. Compare IC₅₀ values in enzyme inhibition assays .
  • Morpholine Ring Modifications : Introduce methyl or phenyl groups at the 2-position of morpholine to evaluate steric effects on pharmacokinetics .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or GPCRs, validated by SPR (surface plasmon resonance) binding assays .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?

  • Methodological Answer : Address discrepancies through:
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation pathways. Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to pinpoint enzyme involvement .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. If in vivo activity is lower than in vitro, consider prodrug strategies to enhance absorption .
  • Tissue Distribution Studies : Radiolabel the compound with ¹⁴C or ³H and quantify accumulation in target organs via scintillation counting .

Q. How can researchers investigate the interaction of this compound with biological targets using biophysical methods?

  • Methodological Answer : Employ:
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to receptors like serotonin transporters or ion channels .
  • Cryo-EM : Resolve binding conformations with recombinant proteins (e.g., β-arrestin complexes) at near-atomic resolution .
  • Fluorescence Polarization : Tag the compound with FITC and monitor competitive displacement by known ligands in real-time .

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